2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol
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Overview
Description
2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a chlorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, pyrazoline derivatives have shown confirmed biological and pharmacological activities .
Mode of Action
Similar compounds have been found to interact with their targets in various ways, leading to different biological effects . For example, some pyrazoline derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For instance, some pyrazoline derivatives have been found to affect the production of reactive oxygen species (ROS) and other free radicals .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Action Environment
It is known that various environmental factors can influence the action, efficacy, and stability of similar compounds .
Preparation Methods
The synthesis of 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and aromatic groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or other functional groups, leading to the formation of reduced derivatives.
Substitution: The aromatic rings and piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, including antimicrobial and anticancer activities.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol stands out due to its unique combination of functional groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Studied for their enzyme inhibitory properties
This compound’s unique structure and properties make it a valuable subject for further research and development.
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O/c1-13-12-16(28-8-6-27(7-9-28)10-11-30)29-19(25-13)17(18(26-29)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12,30H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHOHUIVQCNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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